molecular formula C13H14ClN3O B1348889 3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole CAS No. 276236-98-7

3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B1348889
CAS No.: 276236-98-7
M. Wt: 263.72 g/mol
InChI Key: FVBMDOHBBQWMHA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a piperidin-4-yl group. This combination of functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzohydrazide with piperidine-4-carboxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted oxadiazoles with different functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(morpholin-4-yl)-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-(pyrrolidin-4-yl)-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-(piperazin-4-yl)-1,2,4-oxadiazole

Uniqueness

3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is unique due to the presence of the piperidin-4-yl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBMDOHBBQWMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351980
Record name 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276236-98-7
Record name 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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